Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)-

Description

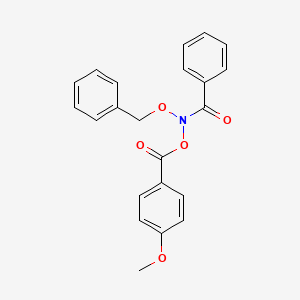

Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- is a substituted benzamide derivative characterized by two oxygen-linked substituents: a 4-methoxybenzoyloxy group and a phenylmethoxy (benzyloxy) group. This compound belongs to the class of N-(alkoxy)-N-(acyloxy)benzamides, also termed anomeric amides, where the nitrogen atom adopts an sp³ hybridized configuration due to diminished resonance with the carbonyl group . The structural uniqueness of this class arises from anomeric stabilization between the lone pair of the alkoxy oxygen and the σ* orbital of the N-acyloxy bond, enhancing reactivity and influencing stability .

Properties

CAS No. |

220168-41-2 |

|---|---|

Molecular Formula |

C22H19NO5 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

[benzoyl(phenylmethoxy)amino] 4-methoxybenzoate |

InChI |

InChI=1S/C22H19NO5/c1-26-20-14-12-19(13-15-20)22(25)28-23(21(24)18-10-6-3-7-11-18)27-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 |

InChI Key |

NWSMMTBDQVBUEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid, 4-methoxybenzoic acid, and phenylmethanol.

Formation of Benzamide: Benzoic acid is converted to benzamide through an amidation reaction using ammonia or an amine.

Esterification: 4-methoxybenzoic acid is esterified with phenylmethanol in the presence of a catalyst such as sulfuric acid to form 4-methoxybenzoyl phenylmethanol.

Coupling Reaction: The final step involves coupling the benzamide with 4-methoxybenzoyl phenylmethanol under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of halogenated, nitrated, or alkylated benzamides.

Scientific Research Applications

Chemical Properties and Structure

Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- has the molecular formula and a molecular weight of approximately 365.42 g/mol. The compound features a methoxy group and a phenylmethoxy group attached to the nitrogen atom, along with a 4-methoxybenzoyloxy group. These structural characteristics contribute to its solubility and bioavailability, enhancing its potential applications in various fields.

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing other organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form derivatives with different functional groups.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of complexes with metal ions.

Biology

- Enzyme Inhibition : Research indicates that Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- may inhibit specific enzymes by binding to their active sites. This mechanism is crucial for developing potential therapeutic agents targeting enzyme-related diseases.

- Receptor Modulation : The compound has been investigated for its ability to modulate cellular receptors, which can alter signal transduction pathways involved in various biological processes.

Medicine

- Pharmacological Properties : Studies have explored the anti-inflammatory and anticancer activities of this compound. Its structural features enable interactions with biological targets that can lead to therapeutic effects .

- Antiviral Activity : Research on related benzamide derivatives has shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B virus (HBV), indicating potential applications in treating viral infections .

Industry

- Advanced Materials Development : Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- is utilized in creating advanced materials due to its unique properties.

- Synthesis of Agrochemicals : The compound serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural advancements.

Comparative Analysis with Related Compounds

The following table compares Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- with other benzamide derivatives based on their structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- | Contains a methyl group instead of methoxy | Antimicrobial |

| Benzamide, N-((4-chlorobenzoyl)oxy)-N-(phenylmethoxy)- | Substituted with chlorine | Anticancer |

| Benzamide, N-(4-fluorobenzoyl) | Fluorine substitution instead of methoxy | Enzyme inhibitor |

This comparison highlights the unique substitution pattern of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)-, which may enhance its solubility and bioavailability compared to other similar compounds.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of benzamide derivatives found that compounds similar to Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship indicated that specific functional groups are essential for enhancing anticancer activity .

Case Study 2: Antiviral Effects

Research on related compounds demonstrated that certain benzamide derivatives could increase intracellular levels of APOBEC3G (A3G), an enzyme capable of inhibiting HBV replication. This finding suggests that Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- might also possess similar antiviral properties .

Mechanism of Action

The mechanism of action of Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- depends on its specific application:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Pharmacological Effects: The compound’s structure allows it to interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Structural Comparison of Selected N-(Alkoxy)-N-(Acyloxy)benzamides

Key Observations :

- The target compound and other anomeric amides (e.g., ) exhibit sp³ hybridization at nitrogen, reducing conjugation with the carbonyl and increasing pyramidalization. This contrasts with traditional benzamides (e.g., ), where sp² hybridization enables resonance stabilization.

Stability and Hazard Profiles

Table 3: Stability and Mutagenicity Comparison

Key Findings :

- Anomeric amides like the target compound are thermally labile, requiring storage at low temperatures and protection from light .

- Mutagenicity is lower than other anomeric amides but comparable to common lab reagents (e.g., benzyl chloride) .

Insights :

- Methoxy-substituted benzamides (e.g., ) exhibit notable antioxidant activity, suggesting the target compound may share similar properties.

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- has gained attention due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings.

Chemical Structure

The compound features a benzamide core with specific substituents that may influence its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of benzamide derivatives are often linked to their ability to interact with various biological targets. The following sections detail specific activities of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzamide derivatives. For instance, certain analogs have shown potent inhibitory activity against bacterial strains, with minimal inhibitory concentration (MIC) values in the low µg/mL range. Specifically, compounds structurally similar to Benzamide, N-((4-methoxybenzoyl)oxy)-N-(phenylmethoxy)- have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Benzamide Derivative A | S. aureus | 0.5 - 1.0 |

| Benzamide Derivative B | E. coli | 3.12 - 12.5 |

Enzyme Inhibition

Benzamide derivatives have also been studied for their role as enzyme inhibitors. For example, some compounds exhibit inhibitory activity against histone acetyltransferases (HATs), which are critical in regulating gene expression . The inhibition mechanism often involves competitive binding to the active site of the enzyme.

Case Studies

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several benzamide derivatives against Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also showed effectiveness in in vivo models .

- Enzyme Inhibition Study : Another research focused on the interaction of benzamide derivatives with HATs, revealing that specific structural modifications could enhance their inhibitory potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications at various positions on the benzamide structure can significantly alter their potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methoxy group at para position | Increased antimicrobial activity |

| Phenylmethoxy substituent | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.